1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine is a chemical compound that has garnered significant attention in various fields of research due to its potential biological activity and therapeutic applications. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a phenoxyacetyl group substituted with dimethyl and nitro groups.
Preparation Methods
The synthesis of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Coupling with Pyrrolidine: The phenoxyacetyl intermediate is then reacted with pyrrolidine in the presence of a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced catalysts and reaction conditions.
Chemical Reactions Analysis
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxyacetyl group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and oxidizing agents such as potassium permanganate. The major products formed from these reactions include amino derivatives, substituted phenoxyacetyl derivatives, and carboxylic acids.
Scientific Research Applications
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition and receptor binding.
Medicine: Due to its potential therapeutic applications, it is studied for its effects on various biological pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]pyrrolidine can be compared with other similar compounds, such as:
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
1-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]azetidine: Similar structure but with an azetidine ring instead of a pyrrolidine ring.
The uniqueness of this compound lies in its specific ring structure and the presence of both dimethyl and nitro substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dimethyl-4-nitrophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-10-7-12(16(18)19)8-11(2)14(10)20-9-13(17)15-5-3-4-6-15/h7-8H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTRLIQGWGMLJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)N2CCCC2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.